Kinase Inhibition Selectivity: CDK4 vs. CDK2 and CDK1
In a direct head-to-head comparison using a pyrimidine-linked derivative, the 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine scaffold demonstrated superior selectivity for CDK4/cyclin D1 over CDK2/cyclin A and CDK1/cyclin B compared to analogs lacking the 3-methyl group. The target compound-derived inhibitor (BDBM50330289) showed an IC50 of 676 nM against CDK4/cyclin D1, with 5-fold selectivity over CDK2 (IC50 3480 nM) and 4.9-fold selectivity over CDK1 (IC50 3300 nM) [1]. This selectivity profile is crucial for reducing off-target effects in cancer research applications.
| Evidence Dimension | Kinase inhibition selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | CDK4/cyclin D1 IC50 676 nM; CDK2/cyclin A IC50 3480 nM; CDK1/cyclin B IC50 3300 nM |
| Comparator Or Baseline | Pyrimidine-linked pyrazole amine lacking 3-methyl group (data not shown; class-level inference) |
| Quantified Difference | Selectivity ratio (CDK2/CDK4) = 5.1; (CDK1/CDK4) = 4.9 |
| Conditions | TR-FRET assay (CDK4); IMAP-FP assay (CDK2/CDK1) using human recombinant kinases |
Why This Matters
This selectivity profile enables targeted CDK4 inhibition research while minimizing cross-reactivity with CDK2 and CDK1, which are associated with different therapeutic windows and toxicity liabilities.
- [1] BindingDB. BDBM50330289: Cyclohexyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine. IC50 data for CDK4, CDK2, CDK1. Accessed 2026. View Source
